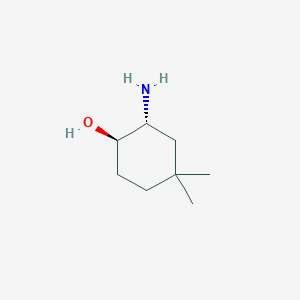

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol

Description

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a hydroxyl group at position 1 and an amino group at position 2 on a 4,4-dimethyl-substituted cyclohexane ring.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-3-7(10)6(9)5-8/h6-7,10H,3-5,9H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

JWOAXHVWBQPKKV-RNFRBKRXSA-N |

Isomeric SMILES |

CC1(CC[C@H]([C@@H](C1)N)O)C |

Canonical SMILES |

CC1(CCC(C(C1)N)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with commercially available cyclohexanone derivatives, such as 5,5-dimethylcyclohexan-1-one or related ketones. These serve as the core scaffold for subsequent modifications.

- Reference: The compound 15 (from the patent WO2005092827A1) starts from 5,5-dimethylcyclohexan-1-one .

Formation of the Cyclohexene Intermediate

The first key step involves the conversion of the ketone into a cyclohexene derivative via acid-catalyzed enolization and subsequent substitution:

- Heating 5,5-dimethylcyclohexan-1-one with para-toluene sulfonic acid (PTSA) in ethanol at approximately 130°C yields 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one .

This step introduces an enol ether functionality, which is crucial for further reduction and functionalization.

Reduction to the Cyclohexanol Derivative

The enone intermediate is then reduced to a cyclohexanol using lithium aluminum hydride (LiAlH₄) :

The reduction yields a cyclohexanol intermediate, which retains the stereochemistry necessary for subsequent steps.

Note: The stereochemistry at the 1- and 2-positions is controlled during this reduction, often through stereoselective conditions or chiral auxiliaries.

Introduction of Amino Group and Stereochemistry Control

The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination, often after functional group transformations:

The reduction products can be subjected to nucleophilic amination using ammonia or amine sources under controlled conditions to afford the amino alcohol with the desired stereochemistry.

Stereoselectivity is achieved through chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures, as demonstrated in the separation of enantiomers like (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol .

Final Functionalization and Purification

The final steps involve purification and stereochemical confirmation:

Chiral chromatography or crystallization techniques are employed to isolate the (1R,2R) stereoisomer.

Additional modifications, such as protection/deprotection or functional group interconversions, may be performed depending on the target application.

Summary of Key Synthesis Data

| Step | Starting Material | Reagents / Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 5,5-Dimethylcyclohexan-1-one | Heating with PTSA in ethanol | 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | Formation of enone intermediate |

| 2 | Enone | LiAlH₄ reduction | Cyclohexanol derivative | Stereoselective reduction |

| 3 | Cyclohexanol | Nucleophilic amination | Amino alcohol | Stereochemistry controlled |

| 4 | Amino alcohol | Purification / resolution | This compound | Final stereoisomer |

Research Findings and Considerations

The synthesis of This compound is optimized through stereoselective reduction and chiral resolution techniques, ensuring high stereochemical purity.

Variations in substituents on the cyclohexane ring are achieved via substitution reactions on the enone or cyclohexanol intermediates, allowing for structural diversification.

The process emphasizes the importance of controlling stereochemistry at the 1- and 2-positions, often through chiral catalysts or auxiliaries, to obtain the desired (1R,2R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1R,2R)-2-amino-4,4-dimethylcyclohexanone, while reduction of the amino group can produce (1R,2R)-4,4-dimethylcyclohexan-1-amine.

Scientific Research Applications

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol has a wide range of applications in scientific research, including:

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and as a chiral auxiliary in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its chiral nature allows it to induce enantioselectivity in reactions, which is crucial for the synthesis of optically pure compounds .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol and Analogs

Key Observations :

- Cyclohexane vs. Cyclohexene : The target compound’s saturated cyclohexane ring enhances rigidity compared to the conjugated double bond in 4,4-dimethylcyclohex-2-en-1-ol . This difference may influence solubility and steric interactions.

- Linear vs.

Insights :

- Pyrimidine analogs (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit nitric oxide (NO) inhibitory activity, with IC₅₀ values as low as 2 μM . However, the target compound’s bioactivity remains uncharacterized.

- The absence of a pyrimidine ring or halogen substituents in the target compound may limit direct comparison, but its amino-alcohol motif could modulate interactions with biological targets.

Biological Activity

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol, also known as a cyclohexanol derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H17NO

- CAS Number : 76224597

- SMILES : CC(C)(C1CC(CC1)(N)O)N

This structure indicates that it possesses a secondary amine and a hydroxyl group, which are often critical for biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its role as:

- TRPA1 Inhibitor : This compound has shown potential as a selective inhibitor of the TRPA1 channel, which is involved in pain signaling and inflammatory responses. The inhibition of TRPA1 can lead to analgesic effects and is being explored for treating chronic pain conditions .

Biological Assays

In vitro studies have demonstrated that this compound exhibits significant activity in various biological assays:

- Calcium Influx Assays : The compound was tested using calcium fluorescence assays to measure its effectiveness in inhibiting TRPA1-mediated calcium influx in human cells. It showed an IC50 value indicative of potent antagonistic activity .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | hTRPA1 | 14 |

| (1R,2S)-Isomer | rTRPA1 | 1370 |

Study 1: Analgesic Effects in Animal Models

A study investigated the analgesic effects of this compound in rodent models of neuropathic pain. The compound was administered orally and demonstrated significant reduction in pain behaviors compared to controls. The results suggest that the compound may provide a novel approach to pain management without the side effects associated with traditional analgesics.

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in cultured macrophages when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 4,4-dimethylcyclohexanone) followed by amination. Key steps include:

- Reduction : Use chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve the desired (1R,2R) configuration via asymmetric hydrogenation .

- Amination : Introduce the amino group via reductive amination with ammonia or protected amines under inert atmospheres to prevent racemization. Reaction temperatures should be maintained below 40°C to minimize side products .

- Purification : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiomeric purity (>99% ee) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

- NMR Spectroscopy : Compare coupling constants (e.g., ) in H NMR with known diastereomers to verify the trans-diaxial arrangement of the amino and hydroxyl groups .

- Circular Dichroism (CD) : Monitor Cotton effects in the 200–250 nm range to confirm enantiopurity .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. To address this:

- Batch Analysis : Use LC-MS to identify trace impurities (e.g., diastereomers or oxidation byproducts) that may influence bioactivity .

- Standardized Assays : Employ orthogonal assays (e.g., SPR for binding affinity and cellular assays for functional activity) to cross-validate results .

- Computational Modeling : Perform molecular docking studies with resolved protein structures (e.g., PDB entries) to predict binding modes and explain activity variations .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound in solution?

- Methodological Answer :

- Dynamic NMR : Measure coalescence temperatures in DMSO-d or CDCl to determine energy barriers for chair-flip transitions. For example, ΔG values range from 50–65 kJ/mol depending on substituent bulk .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate solvent dielectric constants with axial/equatorial preferences of functional groups .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe whether rate-determining steps involve C–O bond cleavage (e.g., indicates significant bond breaking) .

- Trapping Experiments : Identify intermediates (e.g., oxonium ions) using in situ IR or ESI-MS during reactions with Grignard reagents or organolithium compounds .

Data Reproducibility and Validation

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations often stem from:

- Oxygen Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., amination) to prevent oxidation .

- Catalyst Lot Variability : Pre-screen metal catalysts (e.g., Pd/C or Ru-complexes) for activity using model reactions .

- Documentation : Report detailed reaction parameters (e.g., stirring rate, heating method) to minimize protocol ambiguity .

Q. How can researchers validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) for 24–72 hours. Monitor degradation via UPLC-PDA .

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to quantify half-life () and identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.